molecular formula C10H8Cl2O3 B067468 Ethyl 2,3-dichlorobenzoylformate CAS No. 180868-99-9

Ethyl 2,3-dichlorobenzoylformate

Cat. No.: B067468
CAS No.: 180868-99-9
M. Wt: 247.07 g/mol
InChI Key: AHXVZWLBSUWYJX-UHFFFAOYSA-N
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Preparation Methods

Ethyl 2,3-dichlorobenzoylformate can be synthesized through several synthetic routes. One common method involves the reaction of 2,3-dichlorobenzoyl chloride with ethyl formate in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reactants . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 2,3-dichlorobenzoylformate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of ethyl 2,3-dichlorobenzoylformate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Ethyl 2,3-dichlorobenzoylformate can be compared with other similar compounds, such as:

  • Ethyl 2,4-dichlorobenzoylformate
  • Ethyl 2,5-dichlorobenzoylformate
  • Ethyl 2,6-dichlorobenzoylformate

These compounds share similar chemical structures but differ in the position of the chlorine atoms on the benzene ring. This difference can lead to variations in their chemical reactivity and applications . This compound is unique due to its specific substitution pattern, which can influence its reactivity and suitability for certain applications .

Biological Activity

Ethyl 2,3-dichlorobenzoylformate (CAS No. 180868-99-9) is a chemical compound with a molecular formula of C10_{10}H8_{8}Cl2_{2}O3_{3}. It has garnered attention in various fields of research, particularly for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Weight : 247.08 g/mol
  • Chemical Structure : The compound features two chlorine atoms attached to a benzoyl moiety, which is linked to an ethyl formate group.

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes and inhibition of enzyme functions critical for bacterial survival .
  • Anticancer Potential :
    • Research has shown that this compound can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the modulation of signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects :
    • This compound has been observed to reduce inflammation in experimental models. It appears to inhibit pro-inflammatory cytokines, thereby mitigating the inflammatory response .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Anticancer Activity

In vitro tests on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed the induction of apoptosis through mitochondrial pathway activation.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Cell Membrane Disruption : The presence of chlorine atoms enhances lipophilicity, allowing the compound to penetrate bacterial membranes effectively.
  • Apoptotic Pathway Activation : It triggers caspase cascades leading to programmed cell death in cancer cells.
  • Cytokine Modulation : The compound influences signaling pathways that regulate inflammation and immune responses.

Toxicity and Safety Profile

While this compound shows promising biological activities, its safety profile must be considered. Preliminary toxicity studies suggest low toxicity levels at therapeutic doses; however, further research is necessary to establish comprehensive safety data.

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Anti-inflammatoryReduction in pro-inflammatory cytokines

Properties

IUPAC Name

ethyl 2-(2,3-dichlorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXVZWLBSUWYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641286
Record name Ethyl (2,3-dichlorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180868-99-9
Record name Ethyl (2,3-dichlorophenyl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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